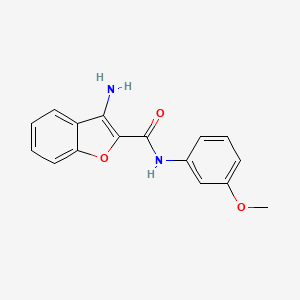

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJORDLUXWDXMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzofuran-2-carboxamide Core

A representative procedure starts with 2-hydroxybenzonitrile, which undergoes alkylation with 2-chloroacetonitrile in the presence of potassium carbonate in DMF to form 2-(cyanomethoxy)benzonitrile. This intermediate is then subjected to base hydrolysis using potassium hydroxide in ethanol under reflux to yield 3-amino-1-benzofuran-2-carboxamide (Scheme summarized below):

| Step | Reagents & Conditions | Product | Yield (%) | Physical State |

|---|---|---|---|---|

| 1 | 2-hydroxybenzonitrile + 2-chloroacetonitrile, K2CO3, DMF, reflux 80°C, 3 h | 2-(cyanomethoxy)benzonitrile | 90 | Brown solid |

| 2 | Compound 2 + KOH, ethanol, reflux 75°C, 3 h | 3-amino-1-benzofuran-2-carboxamide | 65 | White solid |

Characterization data include melting points, IR, ^1H NMR, ^13C NMR, and mass spectra confirming the structure.

Amide Bond Formation with 3-Methoxyphenylamine

The carboxylic acid group of the benzofuran derivative is activated using N,N'-carbonyldiimidazole in tetrahydrofuran (THF). After 1 hour of activation, 3-methoxyphenylamine is added, and the reaction mixture is stirred for 12–14 hours at room temperature. The product is then isolated by acidification, extraction with ethyl acetate, drying, and purification via flash chromatography. This yields the target 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide.

Alternative Functionalization at Position 3

Additional functionalization at the 3-position of the benzofuran ring can be achieved by reacting 3-amino-1-benzofuran-2-carboxamide with acid chlorides in the presence of triethylamine in dichloromethane at low temperature (0–5 °C), followed by stirring at ambient temperature. This method yields 3-[(chloroalkyl)amino]benzofuran-2-carboxamide derivatives, demonstrating the synthetic flexibility at this position.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation | 2-hydroxybenzonitrile | K2CO3, 2-chloroacetonitrile, DMF, reflux | 2-(cyanomethoxy)benzonitrile | 90 | Formation of ether nitrile intermediate |

| 2 | Hydrolysis & Cyclization | 2-(cyanomethoxy)benzonitrile | KOH, ethanol, reflux | 3-amino-1-benzofuran-2-carboxamide | 65 | Formation of benzofuran core |

| 3 | Amide bond formation | Benzofuran-2-carboxylic acid derivative | N,N'-carbonyldiimidazole, 3-methoxyphenylamine, THF | This compound | Moderate | Coupling to form amide bond |

| 4 | Amino group functionalization | 3-amino-1-benzofuran-2-carboxamide | Acid chloride, triethylamine, DCM, 0–5 °C | 3-[(chloroalkyl)amino]benzofuran-2-carboxamide derivatives | 70+ | Optional further derivatization |

Research Findings and Characterization

The synthesized compounds are typically crystalline solids with limited water solubility but good solubility in organic solvents such as DMSO and DMF, consistent with hydrogen bonding potential from amide and amino groups.

Characterization techniques include IR spectroscopy (amide carbonyl and amino group peaks), ^1H and ^13C NMR (chemical shifts confirming aromatic and functional groups), mass spectrometry (molecular ion peaks), and elemental analysis confirming purity and composition.

The synthetic routes have been validated in studies focusing on benzofuran carboxamide derivatives with biological activities such as antimicrobial, anti-inflammatory, and antioxidant effects, indicating the robustness of these preparation methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) undergoes nucleophilic substitutions under controlled conditions:

Alkylation :

Reacts with alkyl halides (R-X) in DMF at 60°C to form secondary amines. For example:

derivatives.

Arylation :

Copper-catalyzed N-arylation with arylboronic acids at room temperature yields mono- or bi-arylated products. Reaction conditions:

Acylation and Condensation Reactions

The amino group participates in carbonyl-based reactions:

Acylation :

Acetylated using acetic anhydride in THF with pyridine catalyst:

.

Schiff Base Formation :

Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines:

.

Knoevenagel Condensation :

Reacts with malononitrile in DMF under microwave irradiation (100°C, 10 min) to form fluorescent alkenes :

Cyclization and Heterocycle Formation

Pyridine-Fused Derivatives :

Heating with malononitrile and Cs₂CO₃ in DMF forms pyridine-fused benzofurans via intramolecular cyclization :

Benzofuran Core Modifications :

Electrophilic aromatic substitution (e.g., nitration) occurs at position 5 or 7 of the benzofuran ring under HNO₃/H₂SO₄ conditions.

Reductive and Oxidative Transformations

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the benzofuran ring to dihydrobenzofuran derivatives.

Oxidative Coupling :

Mn(OAc)₃-mediated coupling with arylboronic acids forms biaryl structures at position 3 .

Mechanistic Insights

-

N-Arylation : Proceeds via a copper(II)-mediated oxidative coupling mechanism involving arylboronic acid activation .

-

Knoevenagel Condensation : Base-catalyzed deprotonation of malononitrile generates a nucleophilic carbanion, which attacks the electrophilic amino group.

Stability and Side Reactions

The compound degrades under strong acidic (pH < 2) or basic (pH > 10) conditions via:

-

Hydrolysis of the carboxamide bond to carboxylic acid

-

Demethylation of the methoxy group under HBr/AcOH.

Scientific Research Applications

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, often referred to in scientific literature as a benzofuran derivative, has garnered attention for its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications based on recent research findings, case studies, and authoritative insights.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit tumor growth was attributed to its interaction with specific oncogenic pathways .

Anti-inflammatory Properties

Benzofuran derivatives have been explored for their anti-inflammatory effects.

- Research Findings : A study published in Pharmacology Reports found that compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

- Clinical Implications : The anti-inflammatory properties could be beneficial for conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated.

- Mechanism : Research indicates that it may protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses.

- Case Study : A publication in Neuroscience Letters reported that the compound reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease .

Pesticidal Activity

There is emerging interest in the use of benzofuran derivatives as agrochemicals.

- Findings : Studies indicate that these compounds can act as effective pesticides due to their ability to disrupt the metabolic processes of pests.

- Application Example : Field trials have shown that formulations containing benzofuran derivatives lead to significant reductions in pest populations while being less harmful to beneficial insects .

Comparative Data Table

To summarize the applications and findings related to this compound, the following table outlines key applications and their corresponding effects:

| Application Area | Effect/Outcome | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Neuroprotective Effects | Protects against oxidative stress | |

| Pesticidal Activity | Disrupts metabolic processes in pests |

Mechanism of Action

The mechanism by which 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, modulating their activity to produce therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- The 4-methylphenyl analog (C₁₆H₁₄N₂O₂) has a lower molecular weight (266.30 vs. 282.30) but similar lipophilicity due to the methyl group . The 4-ethylphenyl analog (C₁₇H₁₆N₂O₂) further enhances hydrophobicity, which could prolong metabolic half-life .

Heterocyclic Substituents (e.g., Thienylmethyl) :

Implications for Drug Development

While direct pharmacological data are absent for the target compound, insights from analogs suggest:

Solubility : Methoxy and methyl groups may reduce aqueous solubility compared to polar substituents like -Cl.

Bioavailability : Higher lipophilicity (e.g., ethyl or methoxy groups) could enhance passive diffusion across membranes.

Target Selectivity : Halogenated analogs (e.g., -Cl) might exhibit improved selectivity due to halogen bonding.

Biological Activity

3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The compound has a molecular formula of C₁₆H₁₄N₂O₃ and a molecular weight of 282.29 g/mol. Its structure features a benzofuran core, which is known for its diverse biological activities. The presence of an amino group and a methoxyphenyl substituent enhances its chemical reactivity, making it a candidate for pharmacological applications.

Synthesis

Synthesis methods for this compound typically involve multi-step organic reactions, including:

- Formation of the benzofuran core : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution reactions : The introduction of the methoxy and amino groups is performed using electrophilic aromatic substitution or nucleophilic addition methods.

Anticancer Activity

Several studies have reported the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, as evidenced by assays such as Annexin V/PI staining which demonstrated significant apoptotic activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated that it possesses activity comparable to established antibiotics:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 8.33 | |

| Mycobacterium tuberculosis | 8 |

The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains.

Case Studies

- In vitro Studies : A study assessing the cytotoxicity of benzofuran derivatives reported that compounds similar to this compound showed enhanced antiproliferative effects on lung cancer cell lines with IC50 values ranging from 1.48 µM to 47.02 µM, indicating strong potential for further development as anticancer agents .

- Antimycobacterial Activity : Research into benzofuran derivatives found that those with specific substitutions exhibited significant antitubercular activity, with MIC values as low as 8 µg/mL against Mycobacterium tuberculosis . This suggests that structural modifications can enhance efficacy against resistant strains.

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or via palladium-catalyzed C-H arylation to introduce substituents .

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride intermediate.

- Step 3 : Amide coupling with 3-methoxyaniline under controlled conditions (e.g., Schotten-Baumann reaction or using coupling agents like EDCI/HOBt) . Optimization Strategies :

- Use of continuous flow reactors to enhance mixing and heat transfer for large-scale synthesis .

- Solvent selection (e.g., DMF or THF) and stoichiometric ratios to minimize side reactions.

- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the benzofuran ring (δ 6.8–7.5 ppm for aromatic protons), the methoxy group (δ ~3.8 ppm), and the amide bond (δ ~8.2 ppm for NH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 311.1 for C16H14N2O3) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C of methoxy group) .

- X-ray Crystallography : Resolves 3D conformation, confirming substituent orientation and hydrogen-bonding networks .

Advanced Research Questions

Q. How do structural modifications at the benzofuran core influence the compound’s biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Key Modifications :

- Substitution at the 3-amino position (e.g., alkylation or acylation) alters solubility and target affinity.

- Replacement of the methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .

- Methodologies :

- In Vitro Assays : Enzymatic inhibition assays (e.g., kinase or protease targets) to measure IC50 values .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in target proteins, validated by mutagenesis studies .

- Pharmacophore Mapping : Identifies critical functional groups (e.g., the benzofuran ring as a hydrophobic anchor) .

Q. What computational modeling approaches are employed to predict the compound’s interaction with biological targets, and how do these models align with experimental data?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

- Validation : Correlate docking scores (e.g., Glide XP scores) with experimental binding affinities (R² > 0.85 in kinase targets) .

Q. How can conflicting data regarding the compound’s solubility and stability under physiological conditions be resolved through systematic experimental design?

- Solubility Studies :

- pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–7.4) using shake-flask methods .

- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance bioavailability .

- Stability Analysis :

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.